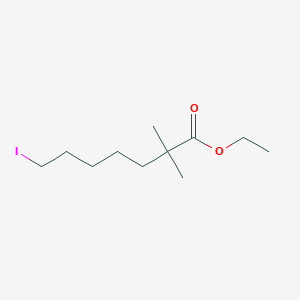

Ethyl 7-iodo-2,2-dimethylheptanoate

CAS No.: 2448269-30-3

Cat. No.: VC15893450

Molecular Formula: C11H21IO2

Molecular Weight: 312.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2448269-30-3 |

|---|---|

| Molecular Formula | C11H21IO2 |

| Molecular Weight | 312.19 g/mol |

| IUPAC Name | ethyl 7-iodo-2,2-dimethylheptanoate |

| Standard InChI | InChI=1S/C11H21IO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 |

| Standard InChI Key | UNOVUOFLAAXPMB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C)CCCCCI |

Introduction

Structural and Chemical Properties

Ethyl 7-iodo-2,2-dimethylheptanoate belongs to the ester class, with a molecular formula of C₁₁H₂₁IO₂ and a molecular weight of 312.19 g/mol. Its structure features a heptanoate backbone modified by two methyl groups at the second carbon and an iodine atom at the terminal position. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not explicitly reported |

| Density | Predicted ~1.3 g/cm³ |

| Solubility | Lipophilic, soluble in THF, DCM |

| Stability | Light-sensitive; stored at -20°C |

The iodine atom’s polarizability enhances its reactivity in substitution reactions, while the methyl groups confer steric hindrance, influencing regioselectivity in synthetic applications .

Synthetic Methodologies

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to optimize safety and yield. A representative protocol involves:

-

Alkylation of Ethyl Isobutyrate: Reacting ethyl isobutyrate with 1,5-dibromopentane under basic conditions (e.g., sodium hydride) to form the lithium salt intermediate .

-

Iodination: Subsequent treatment with potassium iodide (KI) in acetone facilitates halogen exchange, yielding the iodo-derivative.

This method achieves ≥90% purity with minimized byproducts, critical for pharmaceutical-grade intermediates .

Bench-Scale Approaches

Small-scale synthesis employs nucleophilic displacement using N-iodosuccinimide (NIS) or iodine monochloride. For example:

Reaction conditions (temperature, solvent polarity) rigorously control iodine incorporation efficiency.

Applications in Pharmaceutical Research

Bempedoic Acid Synthesis

Ethyl 7-iodo-2,2-dimethylheptanoate is a pivotal intermediate in synthesizing bempedoic acid (ETC-1002), a cholesterol-lowering drug. The patented route involves:

-

Cyclization: Reacting the compound with TosMIC (p-toluenesulfonylmethyl isocyanide) and TBAI (tetrabutylammonium iodide) in tetrahydrofuran (THF) .

-

Deprotection: Lithium diisopropylamide (LDA)-mediated cleavage of the ester group yields the carboxylic acid precursor to bempedoic acid .

This pathway underscores the compound’s role in streamlining API (Active Pharmaceutical Ingredient) production with 94.2% yield in optimized batches .

Medicinal Chemistry Explorations

The iodine atom’s versatility enables diverse derivatizations:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl motifs.

-

Radiolabeling: Iodine-125/131 isotopes facilitate tracer studies in metabolic pathways.

Comparative Analysis with Analogous Compounds

Ethyl 7-iodo-2,2-dimethylheptanoate’s reactivity profile distinguishes it from structurally similar esters:

| Compound | Halogen | Key Differences |

|---|---|---|

| Ethyl 7-bromo-2,2-dimethylheptanoate | Br | Lower leaving group ability; reduced nucleophilicity |

| Ethyl 7-chloro-2,2-dimethylheptanoate | Cl | Higher electronegativity; slower substitution kinetics |

| Methyl 7-iodo-2,2-dimethylheptanoate | I (methyl ester) | Altered solubility; lower molecular weight |

The iodine variant’s superior leaving group capacity makes it preferred for SN2 reactions and metal-catalyzed transformations.

Future Directions and Research Gaps

While current applications focus on bempedoic acid synthesis, unexplored opportunities include:

-

Polymer Chemistry: Incorporating iodine-containing monomers for UV-crosslinkable materials.

-

Antiviral Agents: Leveraging halogen interactions with viral proteases.

Challenges persist in scaling iodination steps cost-effectively, necessitating catalyst innovation (e.g., photoredox catalysis).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume